2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide
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Overview
Description
2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide is a synthetic organic compound characterized by the presence of a bromine atom, a methoxy group, and an isopropylacetamide moiety attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide typically involves multiple steps:
Bromination: The starting material, 2-methoxy-1-naphthalene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Acylation: The brominated intermediate is then subjected to acylation with acetic anhydride or acetyl chloride to introduce the acetamide group.
Isopropylation: Finally, the acetamide derivative is treated with isopropylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products
Oxidation: Formation of 2-(6-bromo-2-formyl-1-naphthyl)-N-isopropylacetamide or 2-(6-bromo-2-carboxy-1-naphthyl)-N-isopropylacetamide.
Reduction: Formation of 2-(2-methoxy-1-naphthyl)-N-isopropylacetamide.
Substitution: Formation of 2-(6-substituted-2-methoxy-1-naphthyl)-N-isopropylacetamide derivatives.
Scientific Research Applications
2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-bromo-2-methoxy-1-naphthyl)acetonitrile
- 2-(6-bromo-2-methoxy-1-naphthyl)acetic acid
- 2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide
Uniqueness
2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide is unique due to the presence of the isopropylacetamide moiety, which can impart distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-10(2)18-16(19)9-14-13-6-5-12(17)8-11(13)4-7-15(14)20-3/h4-8,10H,9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPACWPDBQBJTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=C(C=CC2=C1C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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